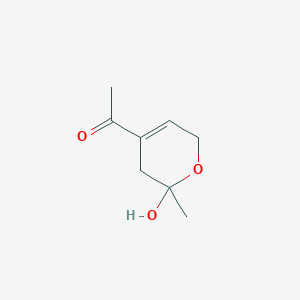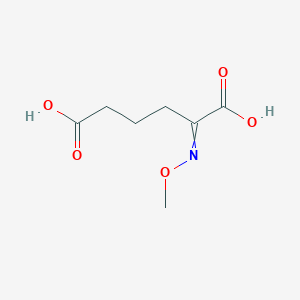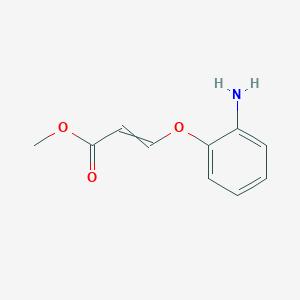![molecular formula C16H25F3O2Si B14202357 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene CAS No. 851341-42-9](/img/structure/B14202357.png)
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is a compound that features both trifluoromethoxy and tris(1-methylethyl)silyl groups attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, while the tris(1-methylethyl)silyl group is a bulky silyl ether. This combination of functional groups makes the compound interesting for various chemical applications, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene typically involves the introduction of the trifluoromethoxy group and the tris(1-methylethyl)silyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethoxy and tris(1-methylethyl)silyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the trifluoromethoxy or silyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Scientific Research Applications
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bulky silyl group can influence the compound’s steric properties and reactivity. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)benzene: Lacks the tris(1-methylethyl)silyl group, making it less bulky and potentially less reactive in certain contexts.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric properties.
Uniqueness
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the combination of its electron-withdrawing trifluoromethoxy group and the bulky tris(1-methylethyl)silyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
851341-42-9 |
|---|---|
Molecular Formula |
C16H25F3O2Si |
Molecular Weight |
334.45 g/mol |
IUPAC Name |
tri(propan-2-yl)-[2-(trifluoromethoxy)phenoxy]silane |
InChI |
InChI=1S/C16H25F3O2Si/c1-11(2)22(12(3)4,13(5)6)21-15-10-8-7-9-14(15)20-16(17,18)19/h7-13H,1-6H3 |
InChI Key |
AOCIJXLHROORTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)



![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
